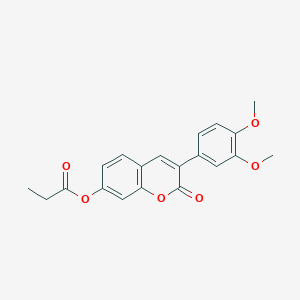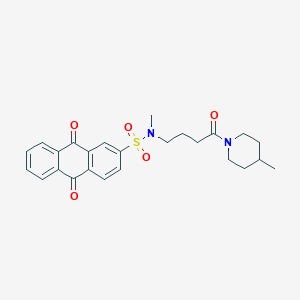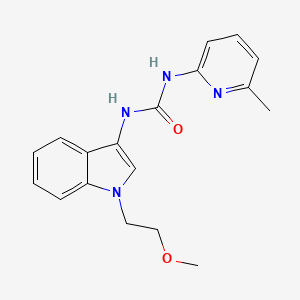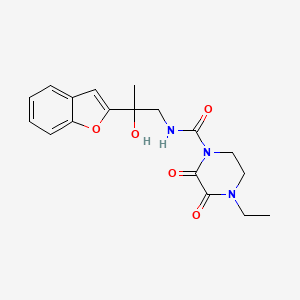
Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate, also known as EFMP, is a synthetically produced compound that has been used in a wide range of scientific and medical research applications. EFMP is a member of the pyrrole-2-carboxylate family of compounds, which are known for their ability to bind to specific proteins, enzymes, and receptors. EFMP has a variety of biochemical and physiological effects, and is used in various lab experiments due to its high potency and stability.
Scientific Research Applications
Polymer Flooding in Enhanced Oil Recovery (EOR)
Polymer flooding is a technique used in enhanced oil recovery (EOR) to improve oil production from reservoirs. Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has been investigated for its potential as a polymer additive in EOR. Past laboratory research has shown that polymers can increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman have demonstrated the success of polymer flooding in heavy oil fields. However, a major challenge in field applications is maintaining polymer viscosity both in surface injection facilities and under reservoir conditions .
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biological and medical research. Researchers have explored the use of organic small molecule fluorescent probes for various applications, including cellular imaging, disease diagnosis, and drug discovery. Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate could potentially serve as a scaffold for designing novel fluorescent probes. By modifying its structure, scientists can create derivatives with enhanced fluorescence properties, selectivity, and biocompatibility. These probes can then be employed to visualize specific cellular processes, monitor protein interactions, and track drug delivery in living systems .
Photophysical Studies and Spectroscopy
Researchers interested in photophysical properties and spectroscopy may investigate the absorption and emission characteristics of this compound. By studying its UV-visible absorption and fluorescence spectra, they can gain insights into its electronic transitions and excited-state behavior.
properties
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-3-19-14(18)13-10(6-8(2)17-13)9-4-5-11(15)12(16)7-9/h4-7,17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRPYHNBXJAIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)

![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)


![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
